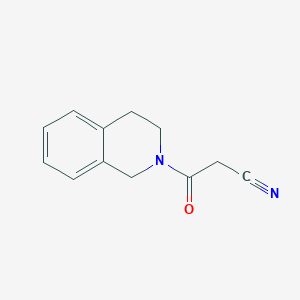
2-(Phenylethynyl)benzoic acid
概要
説明
2-(Phenylethynyl)benzoic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of benzoic acid, where a phenylethynyl group is attached to the second carbon of the benzoic acid ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)benzoic acid typically involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The palladium catalyst facilitates the coupling of the phenylacetylene with the 2-iodobenzoic acid, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2-(Phenylethynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a phenylethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethylbenzoic acid.
Substitution: Formation of halogenated benzoic acid derivatives.
科学的研究の応用
2-(Phenylethynyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Phenylethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Benzoic Acid: The parent compound, lacking the phenylethynyl group.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Phenylpropiolic Acid: Contains a phenyl group attached to a propiolic acid moiety.
Comparison: 2-(Phenylethynyl)benzoic acid is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the phenylethynyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.
特性
IUPAC Name |
2-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBPBZPJIUTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

